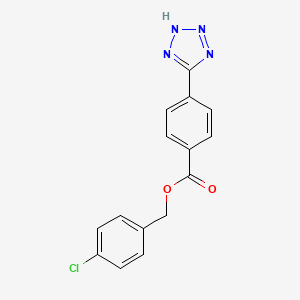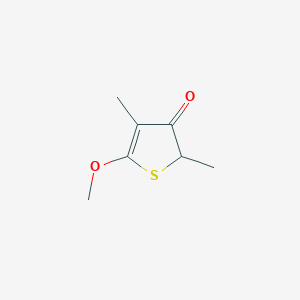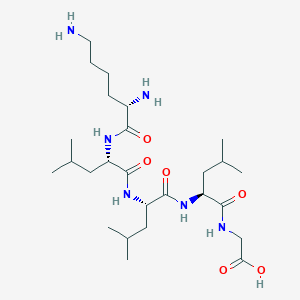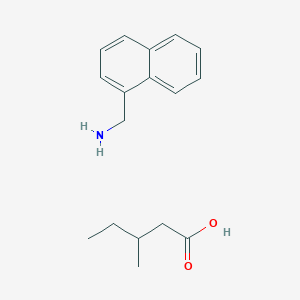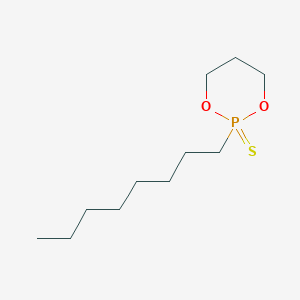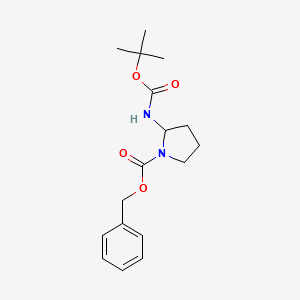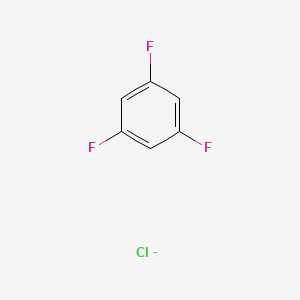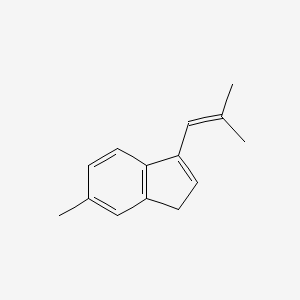
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the 6th position and a 2-methylprop-1-en-1-yl group at the 3rd position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another synthetic route involves the Diels-Alder reaction between 1,3-butadiene and 2-methyl-1,3-butadiene, followed by dehydrogenation to form the indene structure. This method requires high temperatures and the presence of a dehydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained through a combination of distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: The parent compound of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene, lacking the methyl and 2-methylprop-1-en-1-yl substituents.
1-Methylindene: Similar structure but with a methyl group at the 1st position.
2-Methylindene: Similar structure but with a methyl group at the 2nd position.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylprop-1-en-1-yl group at the 3rd position provides steric hindrance and electronic effects that differentiate it from other indene derivatives.
Eigenschaften
CAS-Nummer |
819871-72-2 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
6-methyl-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16/c1-10(2)8-12-5-6-13-9-11(3)4-7-14(12)13/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
WDHJNJFNUOHGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC2)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


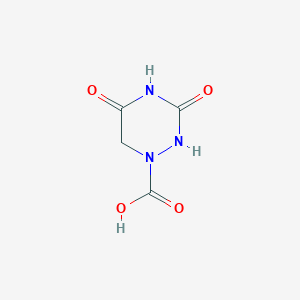
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

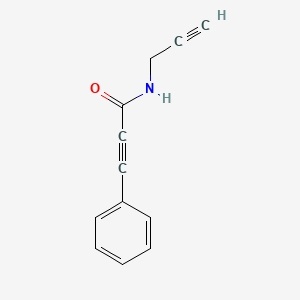
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
